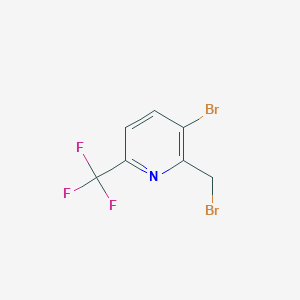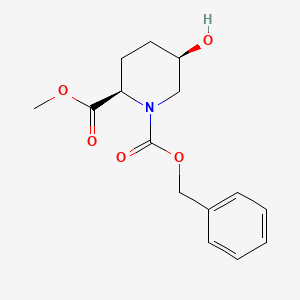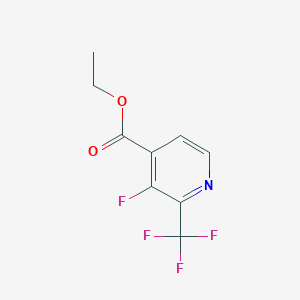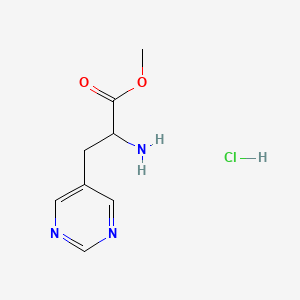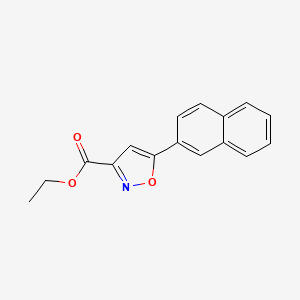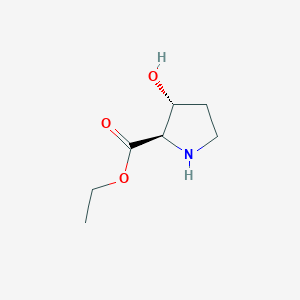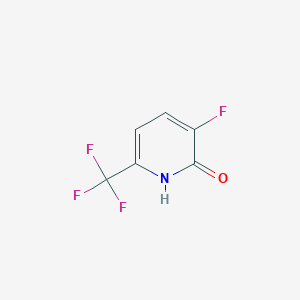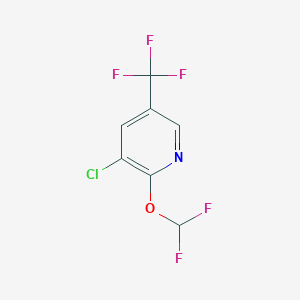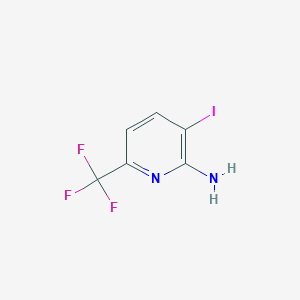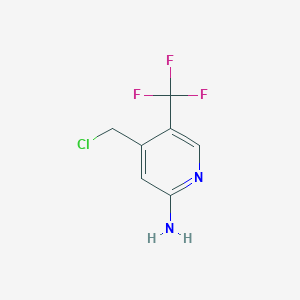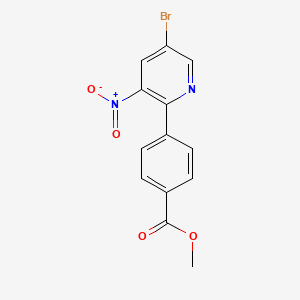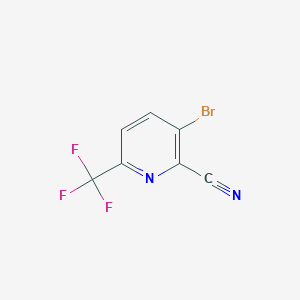
3-Bromo-6-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
3-Bromo-6-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2BrF3N2. It has a molecular weight of 251 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-(trifluoromethyl)picolinonitrile consists of a picolinonitrile core, which is a type of pyridine, substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
3-Bromo-6-(trifluoromethyl)picolinonitrile has a molecular weight of 251 g/mol and a molecular formula of C7H2BrF3N2 . Its exact physical properties such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis of Heteromacrocycles
Research by Sauer (1976) explored the synthesis of heteromacrocycles incorporating the pyridino moiety, including the preparation of bromo-picolinonitriles. This study is significant for understanding the chemical properties and potential applications of compounds like 3-Bromo-6-(trifluoromethyl)picolinonitrile in macrocyclic and supramolecular chemistry.
Rotational Barriers in Chiral Complexes
The study by Fuss et al. (1999) investigated the rotational barriers in chiral BINAP palladium(II) and platinum(II) complexes, using similar pyridine derivatives. This research contributes to the understanding of molecular dynamics in chiral coordination complexes, which could have implications for the use of 3-Bromo-6-(trifluoromethyl)picolinonitrile in similar contexts.
Facile Synthesis of Heterocycles
Darwish's (2008) work on the synthesis of heterocycles Darwish (2008) involved the use of picolinium bromide, which is closely related to 3-Bromo-6-(trifluoromethyl)picolinonitrile. This study's significance lies in its contribution to synthetic chemistry, particularly in the generation of compounds with potential pharmaceutical applications.
Chelating Ligands in Organic Synthesis
The research by Hu et al. (2003) on incorporating bromoquinoline into chelating ligands showcases the utility of bromo-pyridine derivatives in organic synthesis, particularly in the formation of complex organic structures. This has relevance for 3-Bromo-6-(trifluoromethyl)picolinonitrile in the context of synthesizing novel organic compounds.
Synthesis of Picolinonitriles and Photoluminescence
Fukuhara et al. (2018) developed a method for synthesizing substituted picolinonitriles, including 3-Bromo-6-(trifluoromethyl)picolinonitrile Fukuhara et al. (2018). This research could inform the development of novel materials with specific optical properties.
Photochromic Ruthenium Complexes
Research by Rachford et al. (2006) on photochromic ruthenium complexes using similar pyridine carboxylates suggests potential applications of 3-Bromo-6-(trifluoromethyl)picolinonitrile in the field of photochemistry and materials science, particularly in the development of light-responsive materials.
Synthesis of Bromoquinolines
The work by Lamberth et al. (2014) on synthesizing bromoquinolines provides insights into the chemical behavior and reactivity of bromo-pyridine derivatives. This research could be relevant to the synthesis and applications of 3-Bromo-6-(trifluoromethyl)picolinonitrile in medicinal chemistry and materials science.
Safety And Hazards
3-Bromo-6-(trifluoromethyl)picolinonitrile is considered hazardous. It has been classified as dangerous with signal word ‘Danger’ and hazard statements including H301, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYWQCYIUBGZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



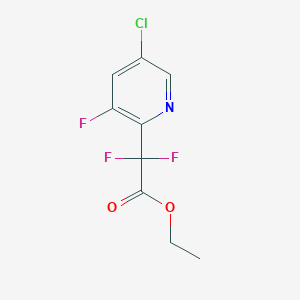
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)
